molecular formula C11H12N2O2 B14900391 N-[4-(acetylamino)phenyl]prop-2-enamide

N-[4-(acetylamino)phenyl]prop-2-enamide

Cat. No.: B14900391
M. Wt: 204.22 g/mol
InChI Key: AMUXEICCQPAHAS-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]prop-2-enamide is an organic compound with the molecular formula C11H12N2O2. It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]prop-2-enamide typically involves the reaction of 4-aminophenylacetic acid with acetic anhydride to form N-acetyl-4-aminophenylacetic acid. This intermediate is then subjected to a dehydration reaction using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(acetylamino)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group plays a crucial role in binding to these targets, leading to the modulation of their activity. The compound may also influence various biochemical pathways, resulting in its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]prop-2-enamide
  • N-[4-(acetylamino)phenyl]prop-2-ynamide
  • N-[4-(acetylamino)phenyl]prop-2-enol

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both an acetylamino group and a prop-2-enamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-(4-acetamidophenyl)prop-2-enamide

InChI

InChI=1S/C11H12N2O2/c1-3-11(15)13-10-6-4-9(5-7-10)12-8(2)14/h3-7H,1H2,2H3,(H,12,14)(H,13,15)

InChI Key

AMUXEICCQPAHAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C=C

Origin of Product

United States

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